molecular formula C15H17N2O5S+ B12042386 1-methoxy-5-methylphenazin-5-ium;methyl hydrogen sulfate

1-methoxy-5-methylphenazin-5-ium;methyl hydrogen sulfate

Cat. No.: B12042386
M. Wt: 337.4 g/mol
InChI Key: MASUWVVNWALEEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-5-methylphenazinium methyl sulfate involves the reaction of 1-methoxy-5-methylphenazine with methyl sulfate. The reaction is typically carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process includes purification steps to remove any impurities and ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-5-methylphenazinium methyl sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NADH, NADPH, and tetrazolium dyes. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include reduced forms of the compound and various intermediates that can be further utilized in biochemical assays .

Scientific Research Applications

1-Methoxy-5-methylphenazinium methyl sulfate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by mediating electron transfer between NAD(P)H and various electron acceptors. It acts as a stable and non-enzymic electron carrier, facilitating the conversion of tetrazolium salts to formazan, which can be easily detected .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-5-methylphenazinium methyl sulfate is unique due to its photochemical stability and versatility as an electron mediator. It does not deteriorate upon storage under scattered light, making it more reliable for long-term use in various applications .

Properties

Molecular Formula

C15H17N2O5S+

Molecular Weight

337.4 g/mol

IUPAC Name

1-methoxy-5-methylphenazin-5-ium;methyl hydrogen sulfate

InChI

InChI=1S/C14H13N2O.CH4O4S/c1-16-11-7-4-3-6-10(11)15-14-12(16)8-5-9-13(14)17-2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;

InChI Key

MASUWVVNWALEEM-UHFFFAOYSA-N

Canonical SMILES

C[N+]1=C2C=CC=C(C2=NC3=CC=CC=C31)OC.COS(=O)(=O)O

Origin of Product

United States

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